1-(2-Ethylbutanoyl)indoline is a synthetic compound that belongs to the indoline family, characterized by its unique structure and potential applications in medicinal chemistry. Indolines are bicyclic compounds consisting of a fused indole and a saturated nitrogen-containing ring, which contribute to their diverse biological activities. The specific compound 1-(2-Ethylbutanoyl)indoline features an acyl group at the nitrogen position, which enhances its reactivity and biological profile.
Source: This compound can be synthesized through various methods that utilize starting materials such as indoles and acylating agents. The synthesis methods have evolved over time to improve yields and efficiency.
Classification: 1-(2-Ethylbutanoyl)indoline is classified as an indole derivative, specifically an acylated indoline. It falls under the broader category of heterocycles, which are compounds containing atoms of at least two different elements in a ring structure.
The synthesis of 1-(2-Ethylbutanoyl)indoline can be achieved through several methods, with one prominent technique being the Fischer indole synthesis. This method involves the condensation of phenylhydrazine with a suitable keto acid or ester under acidic conditions to form the indole backbone.
The molecular structure of 1-(2-Ethylbutanoyl)indoline can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
1-(2-Ethylbutanoyl)indoline can undergo various chemical reactions typical for indoles and indolines, including:
The reactions often require specific conditions such as temperature control, catalysts (e.g., palladium), and solvents (e.g., dimethylformamide) to optimize yields and selectivity.
The mechanism of action for 1-(2-Ethylbutanoyl)indoline involves interactions at molecular targets relevant in biological systems.
Relevant data from studies indicate that these properties are crucial for understanding how 1-(2-Ethylbutanoyl)indoline interacts with biological systems .
1-(2-Ethylbutanoyl)indoline has potential applications in various scientific fields:
1-(2-Ethylbutanoyl)indoline represents a strategically designed bioactive molecule incorporating an indoline core functionalized with a branched-chain acyl group at the nitrogen position. This hybrid structure leverages the privileged status of the indoline scaffold in medicinal chemistry while introducing specific steric and electronic modifications via the 2-ethylbutanoyl substituent. The compound exemplifies contemporary approaches to drug design, where constrained heterocyclic systems are coupled with metabolically stable lipophilic groups to optimize target engagement, cellular permeability, and pharmacokinetic profiles. Its structural architecture positions it as a candidate for probing diverse biological pathways, particularly in oncology and metabolic disorders, where indoline derivatives have demonstrated significant therapeutic potential [5] [8].
Indoline (2,3-dihydro-1H-indole) constitutes a saturated bicyclic heterocycle featuring a benzene ring fused to a five-membered pyrrolidine ring. This scaffold is ubiquitously present in natural products and synthetic pharmaceuticals, distinguished by its constrained geometry and enhanced metabolic stability relative to its aromatic indole counterpart. The saturation of the pyrrole ring reduces planarity and introduces a chiral center at C-3, profoundly influencing its conformational behavior and intermolecular interactions with biological targets [5] [7].
Table 1: Therapeutic Targets Modulated by Indoline-Based Scaffolds in Oncology
Biological Target | Mechanism of Action | Indoline Derivative Example | Therapeutic Effect |
---|---|---|---|
Tubulin | Polymerization Inhibition | 7-Anilinoindoline sulfonamides | Antimitotic/Vascular Disruption |
HDAC Enzymes | Deacetylase Inhibition | 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indolines | Epigenetic Modulation/Gene Reactivation |
MDM2-p53 Interaction | Protein-Protein Disruption | PROTAC-based MDM2 Degraders | p53 Reactivation/Apoptosis Induction |
Receptor Tyrosine Kinases | ATP-Competitive Inhibition | Indolin-2-one Derivatives | Anti-angiogenic/Antiproliferative |
HSP90 | Chaperone Function Disruption | 1-Aroylindoline-hydroxamic acids | Oncoprotein Degradation |
Acylation of the indoline nitrogen represents a strategic maneuver to tailor steric bulk, electronic properties, and metabolic resilience. The 2-ethylbutanoyl group—a branched C6 acyl chain—introduces significant lipophilicity and steric encumbrance compared to linear acyl chains (e.g., acetyl) or smaller branched variants (e.g., isobutyryl). This structural perturbation profoundly influences physicochemical and pharmacological behavior.
The biological activity of indoline derivatives exhibits exquisite sensitivity to substitution patterns—encompassing regiochemistry on the benzo ring, stereochemistry at C-3, and chain branching in N-acyl groups. These variables dictate pharmacophore geometry, intermolecular forces, and metabolic fate.
Table 2: Impact of Substituent Variations on Indoline Bioactivity
Structural Variable | Modification Example | Biological Effect | Rationale |
---|---|---|---|
N-Acyl Branching Position | Linear Butanoyl | Reduced Antiproliferative IC50 vs MGC-803 cells (>50 µM) | Inadequate hydrophobic filling; Susceptible to amidase hydrolysis |
Isobutyryl (α-Branched) | Moderate IC50 (15–25 µM) | Partial cavity occupancy; Moderate metabolic stability | |
2-Ethylbutanoyl (β-Branched) | Enhanced IC50 (3–8 µM) | Optimal steric bulk for cavity filling; High metabolic resistance | |
C-3 Configuration | Cis-3-Aryl Substituent | Reduced Tubulin Binding (Kd > 500 nM) | Axial-equatorial conformation misaligns pharmacophores |
Trans-3-Aryl Substituent | High Tubulin Affinity (Kd < 100 nM) | Diequatorial orientation optimizes target contacts | |
Benzo Ring Halogenation | C-4 Chloro | Weak AMPK Activation (EC50 = 45 µM) | Suboptimal dipole alignment with binding site |
C-5 Chloro | Potent AMPK Activation (EC50 = 8 µM) | Halogen bond donation to His151; Improved logD | |
Fused Heterocycle at C-7 | Unsubstituted | Moderate ATR Inhibition (IC50 = 320 nM) | Lacking key hinge region interaction |
Triazolo[1,5-a]pyrimidine | Strong ATR Inhibition (IC50 = 18 nM) | Hydrogen bond acceptance via pyrimidine N; π-Stacking with Tyr163 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: